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Atorvastatin Impurity 16

Cat. No.: B601616
CAS No.: 1450739-65-7
M. Wt: 702.83
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Description

Significance of Impurity Control in Pharmaceutical Manufacturing

The control of impurities is a critical and mandatory aspect of pharmaceutical manufacturing. pharmaffiliates.comraps.org Impurities are unwanted chemical substances that can be present in active pharmaceutical ingredients (APIs) or finished drug products. jpionline.org Their presence, even in minute quantities, can potentially affect the safety and efficacy of a medication. jpionline.org The primary goal of impurity control is to ensure that drugs are safe, effective, and meet the highest quality standards. pharmaffiliates.comgmpinsiders.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to limit the presence of impurities in pharmaceutical products. pharmaffiliates.comclearsynth.comperkinelmer.com Failure to control these substances can lead to a reduction in the drug's potency, alteration of its physical attributes, or the formation of toxic substances, thereby posing risks to patient health. clearsynth.com Therefore, a thorough understanding and management of impurities through the entire lifecycle of a drug product is not just a regulatory requirement but a fundamental ethical responsibility of the pharmaceutical industry. pharmaffiliates.comraps.org This involves identifying potential impurities, developing robust analytical methods for their detection and quantification, and implementing control strategies to keep them within acceptable, safe limits. gmpinsiders.comclearsynth.com

Overview of Atorvastatin (B1662188) and its Chemical Classification

Atorvastatin is a widely prescribed medication belonging to the statin class of drugs. innovareacademics.in It functions as an HMG-CoA reductase inhibitor, an enzyme that plays a rate-determining role in the biosynthesis of cholesterol in the liver. irjmets.com By inhibiting this enzyme, Atorvastatin effectively lowers cholesterol and lipid levels in the blood. irjmets.com

From a chemical standpoint, Atorvastatin is a synthetic, pentasubstituted pyrrole (B145914). oup.com Its structure is classified as a dihydroxy monocarboxylic acid. The active form is the calcium salt, specifically Atorvastatin calcium. The molecule contains two stereogenic centers, leading to the possibility of different diastereomers. researchgate.net The final commercial production of Atorvastatin focuses on ensuring the stereochemical purity of the desired (3R,5R)-enantiomer. researchgate.net

General Classification of Pharmaceutical Impurities

The International Council for Harmonisation (ICH) provides a framework for the classification of impurities in new drug substances, which is globally recognized. jpionline.orgich.org Impurities are broadly categorized to ensure that appropriate control strategies can be implemented. jpionline.org The main classifications are:

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They are the most common type of impurity and can be related to the process or the drug itself. jpionline.orgyoutube.com

Inorganic Impurities: These impurities are often derived from the manufacturing process and include reagents, catalysts, and heavy metals. jpionline.orgyoutube.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis of the API or in the production of the final formulation. ich.orgyoutube.com

This classification system helps in the systematic identification, reporting, and control of unwanted chemicals in pharmaceutical products. jpionline.org

Table 1: General Classification of Pharmaceutical Impurities

Impurity Category Description and Examples
Organic Impurities Arise during manufacturing or storage. Can be identified or unidentified, volatile or non-volatile. Examples include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. youtube.com
Inorganic Impurities Result from the manufacturing process. They are typically known and identified. Examples include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. youtube.com
Residual Solvents Inorganic or organic liquids used as vehicles in the synthesis of a new drug substance. Their control is addressed by specific ICH guidelines. ich.org

Process-Related Impurities

Process-related impurities are substances that are introduced into a drug product during the manufacturing process itself. kobia.kr These impurities can originate from various sources, including the raw materials used, intermediates formed during synthesis, and by-products of chemical reactions. kobia.kr

The main types of process-related impurities include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates that may persist in the final product. jpionline.org

By-products: Unwanted compounds formed from side reactions during the synthesis of the API. jpionline.org

Reagents, Ligands, and Catalysts: Substances used to facilitate chemical reactions that are not entirely removed by purification processes. jpionline.org

Effective control of these impurities relies on a deep understanding of the synthetic route and purification steps, ensuring they are purged to acceptable levels.

Degradation Products

Degradation products are impurities that result from a chemical change in the drug substance over time. veeprho.com This degradation can occur during the manufacturing of the final drug product, or during its storage. veeprho.com It is often triggered by exposure to environmental factors such as:

Light (photolysis)

Temperature (thermal degradation)

Humidity

Acidity or basicity (hydrolysis)

Oxygen (oxidation) irjmets.comnih.gov

Forced degradation studies, where the drug substance is intentionally exposed to these stress conditions, are crucial for identifying potential degradation products and understanding the drug's intrinsic stability. innovareacademics.inirjmets.comnih.gov This information is vital for developing stability-indicating analytical methods, which can accurately measure the drug substance in the presence of its degradants. nih.gov Atorvastatin, for instance, has been shown to degrade under acidic, oxidative, thermal, and photolytic stress conditions, leading to the formation of various degradation products. nih.govnih.govAtorvastatin Impurity 16 is identified as a degradation product that can form under certain conditions.

Specified and Unspecified Impurities

Within the category of organic impurities, the ICH guidelines make a further distinction between specified and unspecified impurities. youtube.com This classification dictates how they are monitored and controlled in the final product specification.

Specified Impurity: A specified impurity is an impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. youtube.com These can be either identified (structure is known) or unidentified (structure is not known but is defined by its analytical properties, e.g., retention time). youtube.com The decision to specify an impurity is based on its prevalence in batches and its potential to be toxic or produce pharmacological effects. waters.com

Unspecified Impurity: These are impurities that are not individually listed in the specification and are controlled by a general limit (e.g., not more than 0.10%). waters.com

The limits for these impurities are established based on thresholds for reporting, identification, and qualification outlined in ICH guidelines. youtube.com

Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities (Based on New Drug Substances)

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day TDI*, whichever is lower 0.15% or 1.0 mg/day TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

TDI = Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline. youtube.com

Potential Genotoxic Impurities (e.g., N-Nitrosamines)

A particularly critical class of impurities is potential genotoxic impurities (GTIs). These are compounds that have the potential to damage DNA and are often carcinogenic. researchgate.net The ICH M7 guideline provides a framework for their assessment and control to limit potential carcinogenic risk. jpionline.orgresearchgate.net

N-Nitrosamines are a prominent example of GTIs and are classified as a "cohort of concern" due to their high carcinogenic potency. fda.govlhasalimited.orgusp.org These compounds can form from the reaction of secondary, tertiary, or quaternary amines with nitrite (B80452) salts under acidic conditions. fda.gov The sources of these precursors can be contaminated raw materials, reagents, or even degradation processes. fda.gov The unexpected discovery of nitrosamines in several widely used medications has led to increased regulatory scrutiny and a requirement for all pharmaceutical companies to conduct rigorous risk assessments for the potential presence of these impurities in their products. lhasalimited.org

Research Focus on this compound

This compound is a notable substance that has been identified during the synthesis and stability testing of Atorvastatin. It is recognized as both a potential by-product of the manufacturing process and a degradation product. Understanding the formation, characterization, and analytical detection of this specific impurity is crucial for maintaining the quality of Atorvastatin drug products.

Formation and Synthesis

Research indicates that this compound can be formed during the synthesis of Atorvastatin, particularly under suboptimal reaction conditions. For instance, its formation is associated with the condensation reaction involving tert-butyl isopropylidene amine and a diketone intermediate in the presence of pivalic acid and tetrahydrofuran (B95107) (THF). Prolonged heating or incomplete purification during this stage can lead to its generation. Specifically, if residual methanol (B129727) is not adequately removed during distillation, it can catalyze side reactions leading to the formation of this impurity.

Furthermore, this compound can also arise from the degradation of Atorvastatin, especially under acidic or photolytic stress conditions. Forced degradation studies have shown an increase in this impurity under exposure to UV light.

Chemical Identity and Characterization

This compound is chemically identified as 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid. cleanchemlab.comvsquarelifescience.com Its molecular formula is C36H39FN2O5, with a corresponding molecular weight of 598.7 g/mol .

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 363599-73-9 cleanchemlab.com
Molecular Formula C36H39FN2O5
Molecular Weight 598.7 g/mol
IUPAC Name 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid cleanchemlab.comvsquarelifescience.com

The structural confirmation of this compound relies on advanced spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueObserved Data
Tandem Mass Spectrometry (MS/MS) m/z 557.3 [M+H]⁺, with characteristic fragments at m/z 315.1 (pyrrole ring) and m/z 242.2 (dioxane-acetic acid moiety)
¹H NMR (400 MHz, CDCl₃) δ 7.24–7.12 (m, 10H, aromatic), 4.81 (s, 1H, dioxane-H), 3.92 (d, J=6.4 Hz, 2H, CH₂CO₂H), 2.98 (hept, J=6.8 Hz, 1H, isopropyl-CH), 1.41 (s, 6H, dioxane-CH₃)

Analytical Detection and Control

The detection and quantification of this compound in Atorvastatin drug substance and product are typically performed using high-performance liquid chromatography (HPLC). researchgate.net These methods are developed to be stability-indicating, meaning they can separate the impurity from the active ingredient and other related substances. nih.gov The use of reference standards for this compound is essential for the accurate quantification required for regulatory compliance.

The development of robust analytical methods allows for the monitoring and control of this impurity throughout the manufacturing process and during the shelf-life of the drug product, ensuring that it remains within the limits set by pharmacopeial monographs. mdpi.comwaters.com

Properties

CAS No.

1450739-65-7

Molecular Formula

C40H47FN2O8

Molecular Weight

702.83

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Origin and Formation Mechanisms of Atorvastatin Impurities

Impurity Formation Pathways During Atorvastatin (B1662188) Synthesis

The multi-step synthesis of Atorvastatin is complex, providing numerous opportunities for the formation of process-related impurities. vulcanchem.com The impurity profile is highly dependent on the specific manufacturing process and its parameters.

By-products from Key Synthetic Reactions (e.g., Paal-Knorr Condensation)

A convergent strategy employing the Paal-Knorr pyrrole (B145914) synthesis is a common and highly successful approach for creating the Atorvastatin molecule. rsc.org This reaction involves the condensation of a 1,4-dicarbonyl compound (a diketone intermediate) with a primary amine (the chiral side-chain amine) to form the central pyrrole ring. rsc.orgvietnamjournal.rubiomolther.org

Due to the sterically hindered nature of the diketone intermediate, the condensation is slow and requires optimization to achieve a clean, high-yielding reaction. rsc.org The use of pivalic acid as a catalyst in a refluxing solvent system like toluene-heptane-THF has been found to be effective. rsc.orgbiomolther.org However, side reactions can occur. For instance, impure amine starting materials can lead to the formation of impurities like "diamino atorvastatin". researchgate.net

Role of Protecting Groups in Impurity Profile Generation

Protecting groups are essential in the synthesis of Atorvastatin to prevent unwanted reactions at the diol and carboxylic acid functionalities of the side chain. A common strategy involves protecting the 1,3-diol as an acetonide and the carboxylic acid as a tert-butyl ester. rsc.orggoogle.com

The removal of these protecting groups, typically under acidic conditions, is a critical step where impurities can be generated. nih.gov Attempts to simultaneously remove both the acetonide and the tert-butyl ester protecting groups with aqueous HCl can lead to the formation of numerous unwanted and difficult-to-separate impurities. nih.gov The bulk of impurities, such as Atorvastatin lactone, often arise during the deprotection of the acetonide group. nih.gov Atorvastatin Impurity 16 is, in fact, the acetonide-protected diol form of the side-chain, which has not been fully deprotected or has formed through other side-reactions. vsquarelifescience.comcleanchemlab.com The unique chemical nature of the tert-butyl ester protecting group also leads to a specific spectrum of impurities. google.com

Side Reactions and Undesirable Transformations of Intermediates

This compound can be formed through side reactions involving key intermediates. Its synthesis is linked to the condensation of tert-butyl isopropylidene amine with the diketone intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide. Under suboptimal conditions, such as incomplete purification, the resulting acetonide ester precursor may undergo partial hydrolysis or rearrangement, yielding Impurity 16.

Other undesirable transformations can also occur. For example, during the lactonization of atorvastatin intermediates, which is a critical point for impurity generation, Impurity 16 is hypothesized to form if the lactonization of the sodium salt is incomplete or if acidic workup conditions promote side reactions.

Self-Condensation Reactions

Self-condensation of reactive intermediates is another pathway for impurity formation. During process development, it was discovered that the key amine side-chain intermediate, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, can undergo self-condensation to yield a dimer impurity, identified as EP impurity-F. rasayanjournal.co.in Similarly, starting materials can also self-condense; for example, methyl isopropyl ketone can undergo aldol (B89426) condensation in the presence of a strong base like sodium hydride, creating by-products early in the synthesis of the atorvastatin nucleus. tandfonline.com

Influence of Reaction Conditions (e.g., Temperature, pH, Solvents)

The conditions under which the synthesis is performed have a profound impact on the impurity profile.

Temperature: Elevated temperatures can promote side reactions. The formation of this compound is increased under conditions of prolonged heating, for instance, at 75°C for 96 hours. Likewise, the deprotection of certain ester intermediates at 80°C or higher in the presence of excess acid can increase the formation of Atorvastatin lactone. researchgate.net

pH (Acidity/Basicity): The pH of the reaction medium is crucial, particularly during hydrolysis and deprotection steps. Acidic conditions, while necessary for deprotection, can also promote the formation of degradation products and impurities like Atorvastatin lactone and Impurity 16. researchgate.net The choice of base during hydrolysis steps can also significantly affect the types and quantities of impurities formed. biomolther.org

Solvents: The solvent system can influence reaction rates and impurity formation. Incomplete removal of solvents like methanol (B129727) during distillation can leave residuals that catalyze unwanted esterification or transesterification reactions, potentially leading to the formation of this compound. The optimization of solvent systems, such as using a THF and heptane (B126788) mixture for the Paal-Knorr reaction, is a key strategy to minimize by-products. rsc.org

Table 1: Formation of Synthesis-Related Impurities
Impurity NameFormation Pathway/CauseRelevant Synthetic StepReference
This compoundPartial hydrolysis/rearrangement of acetonide ester precursor; Incomplete lactonization; Residual methanolPaal-Knorr Condensation / Lactonization
Atorvastatin LactoneAcid-catalyzed deprotection of ketal group; High temperature with acidProtecting Group Removal researchgate.netnih.gov
EP Impurity-F (Dimer)Self-condensation of amine side-chain intermediatePaal-Knorr Condensation rasayanjournal.co.in
"Diamino Atorvastatin"Use of impure amine starting materialPaal-Knorr Condensation researchgate.net

Degradation Pathways Leading to Atorvastatin Impurities

Atorvastatin can degrade under various stress conditions, leading to the formation of impurities, including this compound. Forced degradation studies are performed to understand the stability of the drug substance. nih.gov

Atorvastatin has been shown to degrade under acidic hydrolysis, oxidative, thermal, and photolytic stress conditions. nih.gov Hydrolysis, the reaction with water, is a common degradation pathway that can be accelerated in acidic or basic environments, leading to the breakdown of the molecule. ijsrst.com

This compound is specifically identified as a degradation product that can form from the final drug substance under acidic or photolytic conditions. Forced degradation studies have shown that under exposure to UV light, the level of Impurity 16 can increase by 0.05–0.10%. Its formation under these conditions is linked to epoxy-pyrrolooxazin tricyclic pathways. Oxidative degradation, for example with hydrogen peroxide, is also a significant pathway that can lead to various degradation products, including the formation of an endoperoxide from the pyrrole ring. nih.govijpsdronline.com Treatment with strong acids can also generate unique degradation products. beilstein-journals.org

Table 2: Degradation of Atorvastatin and Resulting Impurities
Stress ConditionObserved DegradationKnown Degradation Products FormedReference
Acidic Hydrolysis (e.g., 0.1 N HCl)YesThis compound, Impurity H, Impurity J, Unknown Impurity A1 nih.gov
Base Hydrolysis (e.g., 1 N NaOH)No significant degradation observed- nih.gov
Oxidative (e.g., 1% H2O2)YesImpurity L, Impurity D, Unknown Impurities O1 & O2 nih.gov
ThermalYesImpurity H, Impurity J nih.gov
Photolytic (UV Light)YesThis compound, Impurity J, Impurity L, Impurity D nih.gov

Stress Degradation Studies and Conditions (Hydrolysis, Oxidation, Photolysis, Thermal)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. scilit.comresearchgate.net Atorvastatin has been shown to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netmdpi.com

Significant degradation of Atorvastatin is observed under acidic hydrolysis, oxidative, thermal, and photolytic conditions. scilit.comresearchgate.net Specifically, this compound has been identified as a degradation product that forms under acidic and photolytic stress. Studies involving exposure to UV light have shown that the level of Impurity 16 can increase by 0.05–0.10%, which is comparable to the formation of another key degradant, Atorvastatin lactone.

The table below summarizes the outcomes of stress degradation studies on Atorvastatin.

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 1 M HCl, 60°C for 30 minutesSignificant degradation, formation of Atorvastatin lactone and other impurities. mjcce.org.mk Impurity 16 is known to form under acidic conditions.
Base Hydrolysis 1 M NaOH, 60°C for 30 minutesSignificant degradation of the parent drug. mjcce.org.mkinnovareacademics.in
Oxidation 3% to 9% H₂O₂, Room Temperature to 80°CConsiderable degradation, formation of multiple oxidative byproducts. mjcce.org.mkinnovareacademics.inlcms.cz
Thermal Degradation 105°C for 50 hoursLeads to an increase in levels of Atorvastatin lactone and other unspecified impurities. mjcce.org.mk
Photodegradation UV Light (e.g., 366 nm)The product is sensitive to light. geneesmiddeleninformatiebank.nl This condition promotes the formation of Impurity 16.

Proposed Mechanisms for Oxidative Degradation

Oxidative degradation is a common pathway for pharmaceutical compounds and can be a complex process that generates numerous impurities. researchgate.net For Atorvastatin, the pyrrole ring is susceptible to oxidation. researchgate.net The mechanism is believed to involve the formation of unstable endoperoxides across the pyrrole ring, which can then undergo further reactions. researchgate.net These reactions can include rearrangements, the formation of epoxides, and cleavage of the statin side chain. researchgate.netgoogle.com

While several oxidative degradation products of Atorvastatin have been identified, the specific pathway leading to the formation of this compound via oxidation is not explicitly detailed in the available literature. However, it is known that oxidative processes can be initiated by peroxides or metallic impurities present in excipients used in formulations. google.com The complexity of these reactions underscores the importance of controlling for oxidizing agents during manufacturing and storage. researchgate.net

Mechanisms of Acid-Catalyzed and Base-Catalyzed Degradation

Atorvastatin is particularly unstable in acidic environments. google.com The primary mechanism of acid-catalyzed degradation is the intramolecular cyclization of the dihydroxyheptanoic acid side chain to form Atorvastatin lactone (also known as Impurity D). google.comresearchgate.net This reaction is driven by the pH of the local environment. google.com this compound has also been identified as a product that can form under acidic conditions, suggesting that acidic workups or environments can promote its generation alongside the lactone.

Under basic conditions, the primary degradation pathway is the hydrolysis of the ester group in ester-containing intermediates or related substances. For the parent drug, Atorvastatin calcium, alkaline conditions can also promote intramolecular cyclization, leading to different impurities.

Formation and Interconversion of Atorvastatin Lactone Forms

The formation of Atorvastatin lactone is a significant degradation pathway for Atorvastatin. researchgate.net Atorvastatin acid and its corresponding lactone form exist in a pH-dependent equilibrium. Under acidic conditions, the equilibrium favors the formation of the lactone, which is a cyclic ester. researchgate.net This lactone can be hydrolyzed back to the open-chain acid form under different conditions. The formation of Atorvastatin lactone is a common issue during both manufacturing and storage if the pH is not adequately controlled. researchgate.net Notably, this compound has been observed to form under similar acidic or photolytic conditions that also promote the generation of Atorvastatin lactone.

Impact of Manufacturing Process Parameters on Impurity Profile

The profile of impurities in the final Atorvastatin API is highly dependent on the manufacturing process and the parameters used. veeprho.com Specific steps in the synthesis can be critical junctures for the generation of impurities, including this compound.

Research indicates that this compound can be formed from the acetonide ester, a key intermediate in some synthetic routes. Suboptimal process conditions, such as prolonged heating or insufficient purification, can lead to its formation. For instance, incomplete removal of solvents like methanol during vacuum distillation can catalyze side reactions, leading to the formation of Impurity 16. The lactonization step is another critical point where this impurity can be generated, especially if the reaction is incomplete or if the acidic workup conditions are not carefully controlled.

The following table details specific manufacturing parameters that have been linked to the formation of this compound.

Process StageParameterImpact on Impurity 16 FormationReference
Intermediate Processing Prolonged HeatingHeating the acetonide ester intermediate at 75°C for 96 hours can lead to its formation.
Purification Incomplete Solvent RemovalFailure to reduce residual methanol below 2.6% w/v during distillation can catalyze reactions that yield Impurity 16.
Lactonization Incomplete Reaction/Acidic WorkupIncomplete lactonization or side reactions promoted by acidic workup conditions can lead to the formation of Impurity 16.

Isolation and Structural Elucidation of Atorvastatin Impurity 16

Methodologies for Impurity Isolation and Enrichment

The initial step in characterizing an impurity is its isolation from the bulk drug substance in a pure form. This is often achieved through chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is a principal technique for isolating and purifying compounds from a mixture. ijpsdronline.comresearchgate.net This method is an extension of analytical HPLC, but it is designed to handle larger sample volumes to yield a sufficient quantity of the isolated compound for further analysis, such as structural elucidation. ijpsdronline.comresearchgate.net In the context of Atorvastatin (B1662188), preparative HPLC is employed to separate Impurity 16 from the active pharmaceutical ingredient (API) and other related substances. ijpsdronline.comresearchgate.netresearchgate.net The process typically utilizes a reversed-phase column, where the separation is based on the differential partitioning of the sample components between the stationary phase and the mobile phase. ijpsdronline.com

To effectively isolate Atorvastatin Impurity 16, specific and optimized HPLC conditions are crucial. These conditions are developed to maximize the resolution between the impurity and Atorvastatin, as well as other impurities. nih.gov

For the targeted enrichment of Atorvastatin impurities, a reversed-phase column, such as a C18 or C8 column, is commonly used. ijpsdronline.commdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol (B129727). ijpsdronline.commdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. nih.gov

A typical set of conditions for the isolation of an Atorvastatin impurity might involve:

Column: A reversed-phase silica (B1680970) column, such as ODS-C18, with dimensions like 250 mm x 21.2 mm and a particle size of 10 μm. ijpsdronline.com

Mobile Phase: A gradient system using an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) as mobile phase A and an organic solvent like acetonitrile as mobile phase B. ijpsdronline.com

Flow Rate: A higher flow rate, for instance, 5 ml/min, is used in preparative HPLC compared to analytical HPLC. ijpsdronline.com

Detection: A UV detector set at a specific wavelength, such as 244 nm, is used to monitor the elution of the compounds. ijpsdronline.com

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, or light, can be used to enrich the levels of specific impurities, including Impurity 16, to facilitate their isolation and characterization. researchgate.net For instance, some degradation impurities of Atorvastatin are generated under oxidative stress. ijpsdronline.comresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

Advanced Spectroscopic and Spectrometric Characterization Techniques

Once this compound is isolated, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. ijpsdronline.comresearchgate.netbeilstein-journals.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in the structural confirmation of this compound. beilstein-journals.orgrasayanjournal.co.in

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their chemical environment. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), coupling constant (J), and integration of the signals are key parameters used for structural assignment. rasayanjournal.co.in

For a related Atorvastatin impurity, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (MeOD), would show characteristic signals for the aromatic protons, the protons of the pyrrole (B145914) ring, the side chain, and the isopropyl group. ijpsdronline.com For example, aromatic protons typically appear in the region of δ 7.0-8.0 ppm. beilstein-journals.org

Table 1: Illustrative ¹H NMR Data for an Atorvastatin-Related Impurity (Note: This table is a representative example based on published data for Atorvastatin impurities and may not correspond exactly to Impurity 16.)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.40 – 7.43m2Ar-CH
7.17 - 7.29m9Ar-CH
7.05, 7.07m2Ar-CH
6.96 - 6.99m2Ar-CH
4.51s2-CH₂
3.17t2-CH₂
2.87m1-CH (Pyrrole ring)
2.51t2-CH₂

Data is illustrative and based on findings for a degradation impurity of Atorvastatin. ijpsdronline.com

Carbon-13 NMR (¹³C NMR) provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift (δ) is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl). beilstein-journals.orgrasayanjournal.co.in

The ¹³C NMR spectrum of an Atorvastatin impurity would display signals corresponding to the carbons of the aromatic rings, the pyrrole ring, the carbonyl group, and the aliphatic side chain. rasayanjournal.co.in For instance, signals for the pyrrole ring carbons in a degradation product have been reported at specific chemical shifts. ijpsdronline.comresearchgate.net

Table 2: Illustrative ¹³C NMR Data for an Atorvastatin-Related Impurity (Note: This table is a representative example based on published data for Atorvastatin impurities and may not correspond exactly to Impurity 16.)

Chemical Shift (δ) ppmAssignment
174.05Carbonyl Carbon
166.65Carbonyl Carbon
162.83Aromatic Carbon
160.40Aromatic Carbon
139.53Aromatic Carbon
135.90Aromatic Carbon
134.91Aromatic Carbon
133.43Aromatic Carbon
133.35Aromatic Carbon
129.24Aromatic Carbon
128.69Aromatic Carbon
128.42Aromatic Carbon
127.63-127.29Aromatic Carbons
125.38Aromatic Carbon
122.95Pyrrole Carbon
120.66Pyrrole Carbon
119.47Aromatic Carbon
117.64Pyrrole Carbon
115.47Aromatic Carbon
115.26Aromatic Carbon
97.64Dioxane Carbon
67.34Aliphatic Carbon
66.25Aliphatic Carbon
45.55Aliphatic Carbon
37.97Aliphatic Carbon
36.52Aliphatic Carbon
29.99Aliphatic Carbon
25.65Aliphatic Carbon
22.41Aliphatic Carbon
22.08Aliphatic Carbon
19.89Aliphatic Carbon

Data is illustrative and based on findings for a related substance of Atorvastatin. rasayanjournal.co.in

By combining the information from both ¹H and ¹³C NMR, along with data from other techniques like mass spectrometry, a definitive structure for this compound can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of organic molecules like this compound. These techniques provide detailed information about the connectivity of atoms within the molecule. researchgate.netconicet.gov.ar

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. By revealing these proton-proton correlations, the spin systems within the molecule can be mapped out. conicet.gov.arveeprho.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. conicet.gov.arveeprho.com This is crucial for assigning the signals in the carbon-13 NMR spectrum.

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra for related atorvastatin degradation products has been successfully performed using these 2D NMR techniques, providing unambiguous structural confirmation. researchgate.net For this compound, these experiments would be instrumental in confirming the core structure and the precise location of any modifications compared to the parent atorvastatin molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight of this compound and provides insights into its structure through fragmentation analysis. researcher.lifehumanjournals.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules like atorvastatin and its impurities. emrespublisher.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then directed into the mass analyzer. ESI-MS is particularly useful for obtaining the molecular weight of the impurity. emrespublisher.comscirp.org For instance, the protonated molecule [M+H]⁺ is often observed in the positive ion mode. scirp.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting it and analyzing the resulting fragment ions. scirp.org In an MS/MS experiment, an ion of interest (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. scirp.orgscirp.org The fragmentation pattern is often characteristic of the molecule's structure.

For atorvastatin and its impurities, MS/MS studies have been crucial in identifying the core structure and the location of modifications. researcher.life The fragmentation patterns can reveal the loss of specific functional groups or cleavages within the molecular backbone, helping to piece together the structure of the impurity. scirp.org

Table 1: Illustrative MS/MS Fragmentation Data for an Atorvastatin-Related Impurity

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structural Assignment
557.3 [M+H]⁺315.1Corresponds to the pyrrole ring fragment
557.3 [M+H]⁺242.2Corresponds to the dioxane-acetic acid moiety

Note: This data is illustrative and based on reported fragmentation patterns for atorvastatin-related compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. scirp.orgnih.gov This is a significant advantage over low-resolution mass spectrometry, as it allows for the differentiation between molecules with the same nominal mass but different elemental formulas. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are particularly valuable in the characterization of unknown impurities. beilstein-journals.org The high mass accuracy, often in the parts-per-million (ppm) range, strongly supports the proposed elemental composition of the impurity and its fragments. scirp.orgscirp.org

Quadrupole-Time-of-Flight (QTOF) mass spectrometers combine a quadrupole mass analyzer with a time-of-flight mass analyzer. emrespublisher.comlcms.cz This hybrid instrument offers high sensitivity, high resolution, and accurate mass measurement capabilities, making it ideal for the identification and characterization of impurities. scirp.orglcms.cz QTOF-MS can be used to acquire both full-scan MS data and MS/MS data for fragmentation analysis. researchgate.net The combination of accurate mass measurements of both precursor and product ions provides a high degree of confidence in the structural elucidation of impurities like this compound. lcms.cz

High-Resolution Mass Spectrometry (HRMS, e.g., HRESIMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. researchgate.net The resulting IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups present in the structure. researchgate.netfarmaciajournal.com While often used for identification, FTIR (Fourier-Transform Infrared) spectroscopy can also aid in the structural elucidation of impurities by identifying key functional groups. humanjournals.comrjpn.org For this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, and may reveal changes in the spectrum compared to atorvastatin that indicate structural modification. beilstein-journals.orgfarmaciajournal.com

Table 2: Typical IR Absorption Frequencies for Functional Groups in Atorvastatin and its Impurities

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (alcohols, carboxylic acids)3500-3200 (broad)
N-H stretch (amides)3500-3300
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (amide)1680-1630
C=O stretch (carboxylic acid)1725-1700
C=C stretch (aromatic)1600-1450
C-O stretch (alcohols, ethers, esters)1300-1000
C-F stretch1400-1000

Note: These are general ranges and the exact position of the bands can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

The analysis of this derivative reveals that it crystallizes with two independent but structurally similar molecules in the asymmetric unit. In the crystal lattice, molecules are interconnected, forming chains that extend along the beilstein-journals.org direction, primarily through intermolecular N-H⋯O hydrogen bonds. nih.gov This structural information is invaluable for understanding the molecular geometry and intermolecular interactions that govern the properties of this impurity in its solid form.

In a broader context of atorvastatin-related compounds, researchers have successfully utilized X-ray crystal structure analysis to characterize novel degradation products formed under forceful acidic conditions. researchgate.net For instance, the crystallographic data for two such products have been deposited with the Cambridge Crystallographic Data Centre, underscoring the power of this technique in elucidating complex molecular structures that arise during the degradation of the active pharmaceutical ingredient. researchgate.net

Table 1: Crystallographic Data for the tert-Butyl Ester of this compound nih.gov

ParameterValue
Chemical FormulaC₄₀H₄₇FN₂O₅
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 10.354(3) Å, b = 14.897(5) Å, c = 25.432(8) Åα = 89.99(3)°, β = 85.39(3)°, γ = 88.08(3)°
Volume3904(2) ų
Z (Molecules per unit cell)4
Key Intermolecular BondsN—H···O

Structure Confirmation and Identification using Synthesized Reference Standards

The synthesis of reference standards is a cornerstone of pharmaceutical analysis, providing the necessary benchmarks for the accurate identification and quantification of impurities. The structural confirmation of this compound is solidified through the synthesis and characterization of reference materials.

The synthesis of various atorvastatin impurities, including its desfluoro analog and different epimers, has been described in the scientific literature. nih.gov A common synthetic route involves the Paal-Knorr condensation of an appropriate amino compound with a diketone intermediate. researchgate.net Specifically, the synthesis of the tert-butyl ester of this compound has been documented, involving the reaction of tert-butyl (4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate with the corresponding diketone. nih.gov

These synthesized reference standards are then subjected to a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their chemical structures. The availability of these well-characterized standards is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control of atorvastatin drug substances and products. By comparing the analytical data of an unknown peak in a chromatogram to that of a certified reference standard, its identity as this compound can be unequivocally confirmed.

Analytical Methodologies for Atorvastatin Impurity 16 Profiling and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry. It encompasses a range of techniques that separate components of a mixture for identification and quantification. For Atorvastatin (B1662188) and its related substances, liquid chromatography is the most prominently used method. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical method for the determination of Atorvastatin and its impurities. researchgate.net It is a versatile technique capable of separating, identifying, and quantifying each component in a mixture with high resolution and sensitivity. nih.gov Validated HPLC methods are essential for quality control in both bulk drug manufacturing and finished tablet formulations, ensuring that impurities like Atorvastatin Impurity 16 are maintained below specified thresholds. nih.gov The development of a successful HPLC method involves optimizing various parameters, including the mobile phase composition, column chemistry, and detector settings, to achieve adequate separation of all specified and unspecified impurities from the main Atorvastatin peak. mdpi.comresearchgate.net Modern methods aim for shorter run times and reduced solvent consumption without compromising analytical performance. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of Atorvastatin and its impurities. ijpsdronline.com This technique utilizes a non-polar stationary phase (often silica-based with bonded alkyl chains) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. ppj.org.ly

Numerous RP-HPLC methods have been developed and validated for Atorvastatin impurity profiling. ijpsdronline.commedjpps.com These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities. mdpi.com The selection of mobile phase components, such as buffers (e.g., ammonium (B1175870) acetate (B1210297), phosphate) and organic modifiers (e.g., acetonitrile (B52724), methanol), along with their pH, is critical for achieving the desired selectivity and resolution. mdpi.comijpsdronline.com

Table 1: Example RP-HPLC Method Parameters for Atorvastatin Impurity Analysis

Parameter Condition Source
Column Phenomenex Luna C18 (250x4.6 mm, 5 µm) scispace.com
Mobile Phase Acetonitrile : 0.02M Potassium dihydrogen phosphate (B84403) (pH 3.5) scispace.com
Flow Rate 1.0 mL/min scispace.com
Detection UV at 246 nm scispace.com

| Application | Simultaneous estimation of Atorvastatin and Nicotinic Acid | scispace.com |

Ultra-High Performance Liquid Chromatography (UHPLC), also known as Ultra Performance Liquid Chromatography (UPLC), represents a significant advancement in liquid chromatography. It employs columns with smaller particle sizes (typically sub-2 µm), which allows for much higher separation efficiency, faster analysis times, and greater resolution compared to traditional HPLC. mjcce.org.mk This technology is particularly advantageous for complex impurity profiles, enabling better separation of closely eluting peaks and increased sensitivity for low-level impurities. waters.com

In the context of Atorvastatin analysis, UPLC methods have been developed for the simultaneous determination of the API and its degradation products. ijpsdronline.com The reduced run times offered by UPLC significantly increase sample throughput in quality control laboratories.

Table 2: UPLC System Configuration for Atorvastatin Impurity Analysis

Parameter Specification Source
Column ACQUITY UPLC CSH™ Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm) waters.com
Column Temp. 30 °C waters.com
Flow Rate 0.4 mL/min waters.com
Run Time 27.5 min waters.com

| Detector | Mass Detector (e.g., ACQUITY QDa) | waters.com |

Atorvastatin possesses two stereogenic centers, which means it can exist as four different stereoisomers: one therapeutic (3R,5R) isomer, its enantiomer (3S,5S), and two diastereomers (3R,5S and 3S,5R). mdpi.com These stereoisomers are considered impurities and must be controlled. mdpi.com Chiral chromatography is a specialized HPLC technique used to separate these stereoisomers. This is crucial because different isomers can have different pharmacological and toxicological properties. ppj.org.ly

Methods for the chiral separation of Atorvastatin often use polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralcel® or Chiralpak® columns. ppj.org.lymdpi.comajol.info The mobile phase is typically a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol like ethanol (B145695) or 2-propanol. ppj.org.lymdpi.comajol.info While this compound itself is not a stereoisomer of the parent drug, its analysis may occur in concert with methods designed to resolve potential co-eluting diastereomeric impurities. ppj.org.ly

Table 3: Chiral HPLC Method for Atorvastatin Diastereomer Separation

Parameter Condition Source
Column Chiralcel® OD-RH ppj.org.lyajol.info
Mobile Phase n-hexane : 2-propanol (95:05 v/v) ppj.org.lyajol.info
Flow Rate 1.0 mL/min ppj.org.lyajol.info
Detection UV at 260 nm ppj.org.lyajol.info

| Resolution (Rs) | 1.2 | ppj.org.lyajol.info |

The choice of column chemistry is a critical factor in developing a selective and robust HPLC method for impurity profiling.

C18 and C8 Columns: Octadecylsilyl (C18) and octylsilyl (C8) are the most common reversed-phase columns used for Atorvastatin analysis. researchgate.netmjcce.org.mkresearchgate.net These alkyl-bonded silica (B1680970) columns are recommended in various pharmacopoeial and published methods. mdpi.comresearchgate.net The choice between C18 and C8 depends on the required hydrophobicity and retention characteristics for separating specific impurities.

Core-Shell Technology: Core-shell (or superficially porous) columns provide a significant advantage by offering higher efficiency, comparable to sub-2 µm fully porous particles used in UHPLC, but at a much lower backpressure. mdpi.com This allows for faster separations and higher resolution on standard HPLC systems. mdpi.commjcce.org.mk These columns have been successfully applied to develop rapid methods for Atorvastatin and its impurities, achieving analysis times of less than 15 minutes. mdpi.com

Cyanopropylsilane (CN) Columns: Cyano (CN) columns offer an alternative selectivity compared to traditional C8 and C18 phases. mjcce.org.mk The cyanopropylsilane stationary phase can operate in both reversed-phase and normal-phase modes and is particularly useful for separating compounds with different polarity. In some cases, common C8 and C18 columns fail to resolve certain Atorvastatin impurities, whereas a CN column can provide the necessary selectivity for a complete separation. mjcce.org.mk

Chiral Chromatography for Diastereomeric Separation

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an alternative separation technique to HPLC that offers distinct advantages, including high efficiency, short analysis times, and minimal consumption of solvents and reagents. nih.gov The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary.

CE methods have been developed for the simultaneous determination of Atorvastatin in combination with other drugs. nih.govvietnamjournal.ru The technique's high resolving power and sensitivity make it suitable for impurity profiling. Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, applied voltage, and detection wavelength to achieve the desired separation. nih.gov

Table 4: Capillary Electrophoresis Method Parameters

Parameter Condition Source
Capillary Fused silica (58 cm × 75 μm ID) nih.gov
Background Electrolyte 2.5 mM Phosphate buffer (pH 6.7) : Methanol (B129727) (70:30 v/v) nih.gov
Detection Diode Array Detector (DAD) nih.gov
Linearity Range (Atorvastatin) 1–100 μg/ml nih.gov

| Limit of Detection (Atorvastatin) | 0.06 μg/ml | nih.gov |

Detection and Quantification Strategies

The accurate measurement of this compound relies on sensitive and specific analytical techniques. The most common approaches involve chromatographic separation coupled with various detection methods.

Ultraviolet-Visible (UV-Vis) spectroscopy, particularly with a Diode Array Detector (DAD), is a cornerstone technique for the analysis of atorvastatin and its impurities. mdpi.comresearchgate.net The DAD acquires absorbance spectra across a range of wavelengths simultaneously, allowing for the identification and quantification of compounds based on their specific UV absorption profiles. mdpi.com

For the analysis of atorvastatin and its impurities, detection is commonly performed at a wavelength of approximately 244 nm to 247 nm. mdpi.comnih.govscispace.com This wavelength provides good sensitivity for atorvastatin and many of its related substances. mdpi.com The identity of impurity peaks can be confirmed by comparing their UV spectra with that of a reference standard. mdpi.com The use of a DAD allows for peak purity analysis, which helps to ensure that a chromatographic peak corresponds to a single compound and is not a composite of co-eluting substances. mjcce.org.mkresearchgate.net

Several high-performance liquid chromatography (HPLC) methods coupled with DAD have been developed for the determination of atorvastatin and its impurities. mdpi.comresearchgate.net These methods have demonstrated the ability to separate and quantify various impurities, with some methods achieving significantly shorter run times than official pharmacopoeial methods. mdpi.comresearchgate.net For instance, a rapid HPLC method was developed that completed the analysis in less than 15 minutes, a substantial improvement over the 85-90 minute run time of the European Pharmacopoeia method. mdpi.com The sensitivity of these methods is crucial, with limits of detection (LOD) and quantification (LOQ) low enough to detect impurities at levels stipulated by regulatory guidelines. mdpi.comresearchgate.net

Interactive Data Table: UV Detection Parameters for Atorvastatin Impurity Analysis
ParameterValueReference
Detection Wavelength244 nm mdpi.comijpsjournal.com
Detection Wavelength245 nm mdpi.comnih.gov
Detection Wavelength247 nm scispace.comijpsjournal.com
Detection Wavelength220 nm mdpi.com
Detection Wavelength281 nm ijpsjournal.com
Column Temperature30 °C mdpi.com
Column Temperature40 °C nih.gov
Column Temperature45 °C ijpsjournal.com
Injection Volume2 µL mdpi.com
Injection Volume3 µL researchgate.net
Injection Volume10 µL mjcce.org.mkijpsjournal.com
Injection Volume20 µL scispace.com

Mass spectrometry (MS) offers a higher degree of specificity and sensitivity compared to UV detection, making it an invaluable tool for impurity profiling. lcms.cz When coupled with liquid chromatography (LC), it provides molecular weight information that is crucial for the identification of known and unknown impurities. lcms.cz

Several MS-based strategies are employed in the analysis of this compound:

Total Ion Chromatogram (TIC): The TIC represents the sum of all ion currents over a mass range as a function of time. It provides a general overview of all ionizable components in the sample as they elute from the LC column. In the context of impurity analysis, the TIC can reveal the presence of impurities that may not be readily apparent in the UV chromatogram, especially those with poor chromophores. lcms.cz

Extracted Ion Chromatogram (XIC): An XIC is a chromatogram created by plotting the intensity of a specific mass-to-charge ratio (m/z) over time. This technique is highly specific and is used to selectively detect and quantify a particular compound, such as this compound, even in the presence of co-eluting substances. For instance, an XIC for the m/z corresponding to Impurity 16 can be used to accurately quantify it, even if it overlaps with another peak in the UV or TIC chromatogram. This is particularly important as co-elution can lead to overestimation of impurity levels when using UV detection alone. researchgate.net

Single Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the target analytes. rasayanjournal.co.in This targeted approach significantly enhances sensitivity and is ideal for quantifying trace-level impurities. rasayanjournal.co.in For genotoxic impurities in atorvastatin, a GC-MS method using SIM has been developed to achieve the required low detection limits. rasayanjournal.co.in

The molecular weight of this compound has been reported as 702.83 g/mol . In LC-MS analysis, it may be observed as a protonated molecule [M+H]⁺. One study noted the presence of an impurity with an m/z of 557, which could potentially be a degradant of atorvastatin. The use of MS detection is critical for accurately identifying and quantifying such impurities, especially when they co-elute with other compounds. researchgate.net

The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents the gold standard for impurity identification and characterization. lcms.czresearchgate.net

LC-MS combines the separation power of HPLC with the detection specificity of MS. lcms.cz This technique allows for the assignment of molecular weights to the separated impurity peaks, which is a critical step in their identification. lcms.cz For this compound, LC-MS can confirm its molecular weight and distinguish it from other related substances. The use of LC-MS has been shown to be essential in cases of co-elution, where UV detection alone would provide inaccurate quantitative results.

LC-MS/MS takes the analysis a step further by providing structural information about the impurities. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of Impurity 16) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. This technique is particularly useful for distinguishing between isomers, which have the same molecular weight but different structures. Quantitative analysis of atorvastatin impurities can be performed in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. researchgate.netresearchgate.net

The development of LC-MS methods often involves optimizing ionization sources, such as electrospray ionization (ESI), which can be operated in either positive or negative ion mode to achieve the best sensitivity for the target analytes. nih.gov

Mass Spectrometry (MS) Detection (e.g., Single Ion Monitoring - SIM, Total Ion Chromatogram - TIC, Extracted Ion Chromatogram - XIC)

Analytical Method Development Principles

The development of a robust and reliable analytical method for this compound requires careful optimization of several key parameters. The goal is to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other related substances, with good peak shape, sensitivity, and a reasonable analysis time. mdpi.comnih.gov

The composition and pH of the mobile phase are critical factors that significantly influence the retention and selectivity of the separation in reversed-phase HPLC. mdpi.combg.ac.rs

Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. mdpi.comnih.gov The ratio of these components is adjusted to control the retention times of the analytes. For the separation of atorvastatin and its impurities, various combinations of buffers and organic solvents have been explored. mdpi.comnih.gov For instance, mobile phases containing acetonitrile and a buffer like ammonium acetate or phosphate buffer are commonly used. mdpi.comijpsjournal.com The percentage of the organic modifier is a key parameter; for example, an optimal separation was achieved with 43-44% v/v acetonitrile in one study. mdpi.com The use of toxic and unstable solvents like tetrahydrofuran (B95107) is often avoided in modern method development. mdpi.com

pH: The pH of the aqueous component of the mobile phase plays a crucial role, especially for ionizable compounds like atorvastatin and its impurities. mdpi.combg.ac.rs The pKa value of atorvastatin is around 4.0, meaning its charge state, and therefore its retention behavior, will change with the mobile phase pH. mdpi.com Research has shown that a mobile phase pH in the range of 3.8 to 4.2 is often optimal for achieving good resolution between atorvastatin and its closely eluting impurities. mdpi.com In another study, a pH of 5.5 was found to be optimal. bg.ac.rs Adjusting the pH with additives like formic acid or trifluoroacetic acid can also improve peak shape and selectivity. nih.gov However, using a pH outside the recommended range for the column can shorten its lifespan. mdpi.com

Interactive Data Table: Mobile Phase Optimization for Atorvastatin Impurity Analysis
ParameterConditionReference
Mobile Phase A10 mM Ammonium acetate in H₂O
Mobile Phase A0.05% v/v formic acid (pH 4.0) mdpi.comijpsjournal.com
Mobile Phase AWater: trifluoroacetic acid (100:0.10 v/v) nih.gov
Mobile Phase APhosphate buffer (pH 4.1) ijpsjournal.com
Mobile Phase BAcetonitrile with 0.1% Formic acid
Mobile Phase BAcetonitrile mdpi.comijpsjournal.com
Mobile Phase BAcetonitrile: trifluoroacetic acid (100:0.10 v/v) nih.gov
pH3.8 - 4.2 mdpi.com
pH4.0 ijpsjournal.com
pH5.5 bg.ac.rs

In addition to the mobile phase, other chromatographic parameters must be carefully selected and optimized to ensure a successful separation.

Flow Rate: The flow rate of the mobile phase affects the retention time, resolution, and column backpressure. mdpi.comnih.gov A lower flow rate generally leads to better resolution but longer analysis times. A typical flow rate for the analysis of atorvastatin and its impurities is around 1.0 mL/min. nih.gov However, flow rates can be adjusted, for example, to 0.7 mL/min or 1.5 mL/min, depending on the column dimensions and desired separation. mdpi.comijpsjournal.com Some methods may even employ a variable flow rate during the gradient elution. mdpi.com

Column Temperature: The column temperature influences the viscosity of the mobile phase and the kinetics of the separation process. nih.gov Higher temperatures can lead to sharper peaks and shorter retention times but may also affect the stability of the analytes or the column itself. nih.gov For atorvastatin impurity analysis, column temperatures are often maintained between 30 °C and 40 °C. mdpi.comnih.gov

Injection Volume: The injection volume should be small enough to avoid column overload, which can lead to peak distortion and poor resolution. mdpi.com Typical injection volumes for these analyses range from 2 µL to 20 µL. mdpi.comscispace.com The choice of injection volume also depends on the concentration of the sample and the sensitivity of the detector. mdpi.com

Interactive Data Table: Chromatographic Parameters for Atorvastatin Impurity Analysis
ParameterValueReference
Flow Rate0.4 mL/min waters.com
Flow Rate0.5 mL/min mjcce.org.mk
Flow Rate0.7 mL/min mdpi.com
Flow Rate1.0 mL/min nih.gov
Flow Rate1.15 mL/min bg.ac.rs
Flow Rate1.5 mL/min ijpsjournal.com
Flow Rate1.8 mL/min scispace.com
Column Temperature10 °C bg.ac.rs
Column Temperature30 °C mdpi.commjcce.org.mkwaters.com
Column Temperature40 °C nih.gov
Injection Volume2 µL mdpi.comwaters.com
Injection Volume3 µL researchgate.net
Injection Volume5 µL nih.gov
Injection Volume10 µL mjcce.org.mk
Injection Volume20 µL scispace.com

Sample Preparation and Stability during Analysis

The accurate quantification of this compound hinges on meticulous sample preparation and ensured stability throughout the analytical process. Given that this compound is known to form under acidic and photolytic conditions, sample handling procedures are designed to prevent its artificial formation or degradation.

Sample Preparation: Standard preparation involves dissolving a reference standard of this compound in a suitable diluent. For the analysis of bulk drug or finished product, samples are typically dissolved in a mixture of organic solvent and water, such as 60:40 (v/v) acetonitrile and water, to ensure complete dissolution of the active pharmaceutical ingredient (API) and its impurities. mjcce.org.mk Stock solutions of the impurity are often prepared at concentrations around 500 µg/mL and then diluted to the required concentration for spiking or analysis. nih.gov Forcing degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, and light, are used to generate the impurity and confirm the analytical method's ability to detect it. mjcce.org.mknih.gov

Solution Stability: The stability of both sample and standard solutions is a critical parameter. Stability is typically assessed by analyzing the prepared solutions at regular intervals (e.g., every 4 hours) over a defined period (e.g., up to 48 hours) while stored under controlled conditions, often in an autosampler at approximately 4°C. mjcce.org.mknih.gov This ensures that no significant change in the concentration of this compound occurs during the analytical run, which would otherwise lead to erroneous results. Studies on atorvastatin and its related substances have shown that using solvents like methanol or a combination of acetonitrile and water can maintain the stability of the analytes at ambient temperatures. nih.gov

Method Validation and Performance Characteristics

Method validation is a mandatory process that demonstrates an analytical procedure is suitable for its intended purpose. The validation of methods for quantifying this compound follows the International Council on Harmonisation (ICH) guidelines, focusing on specificity, linearity, detection limits, accuracy, and precision. nih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, degradation products, and matrix components. waters.com For this compound, this is typically demonstrated using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Forced degradation studies are instrumental in proving specificity. By subjecting atorvastatin to stress conditions that generate Impurity 16 and other degradants, analysts can demonstrate that the chromatographic peak for Impurity 16 is well-resolved from all other peaks. nih.govmjcce.org.mk The resolution, a key measure of separation, between adjacent peaks should be adequate, typically greater than 1.5. zsmu.edu.ua

This compound is noted for its higher hydrophobicity compared to many other pharmacopeial impurities. This characteristic causes it to elute later in typical reversed-phase HPLC systems, which can aid in its separation from the main atorvastatin peak and other less hydrophobic impurities. However, its quantification can be challenging due to co-elution with other matrix components, often necessitating the use of gradient elution and advanced detection techniques like UPLC-MS/MS for unambiguous identification and quantification.

Table 1: Illustrative Chromatographic Resolution for Atorvastatin Impurities (Note: Data for Impurity 16 is estimated from literature descriptions, not from a specific validation report).

Analyte Relative Retention Time (RRT) Resolution (Rs) Comments
Atorvastatin 1.00 - Main API peak.
Atorvastatin Impurity B ~0.97 >1.5 (vs. Atorvastatin) A critical pair often monitored. mdpi.com
Atorvastatin Impurity C ~1.10 >2.0 (vs. Atorvastatin) Another common process impurity. mdpi.com

Linearity and Calibration Range

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. While specific linearity data for this compound is not publicly available, the methodology follows established principles for other atorvastatin impurities. A series of solutions of the impurity reference standard are prepared at different concentrations, typically spanning from the limit of quantification (LOQ) to 150% or 200% of the specified limit. mjcce.org.mk

The analytical response (e.g., peak area from HPLC) is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be very close to 1.0, indicating a strong linear relationship.

Table 2: Example Linearity Data for Other Atorvastatin Impurities (For Illustrative Purposes).

Impurity Name Range Tested (µg/mL) Correlation Coefficient (r²)
Atorvastatin Impurity A 0.01 - 1.0 >0.998
Atorvastatin Impurity C 0.01 - 1.0 >0.998
Atorvastatin Impurity I 0.01 - 1.0 >0.998

(Data adapted from studies on other impurities to illustrate typical validation results) waters.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These are crucial for ensuring that even trace amounts of impurities can be reliably monitored. mjcce.org.mk

LOD and LOQ are generally established by determining the signal-to-noise (S/N) ratio, where an S/N of 3:1 is typical for LOD and 10:1 for LOQ. mjcce.org.mk Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. mdpi.com For atorvastatin impurities, LOQ levels are often required to be at or below 0.05% with respect to the API concentration to meet regulatory requirements. nih.gov

Table 3: Example LOD and LOQ Data for Other Atorvastatin Impurities (For Illustrative Purposes).

Impurity Name LOD (% w/w of API) LOQ (% w/w of API)
Atorvastatin Impurity Group ≤ 0.02 ≤ 0.05

(Data adapted from a study on 12 potential impurities to illustrate typical validation results) nih.gov

Accuracy (Analytical Recovery)

Accuracy reflects the closeness of the test results to the true value. It is typically assessed through recovery studies. nih.gov This involves spiking a blank matrix (placebo) or the drug product with known amounts of the this compound reference standard at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The samples are then analyzed, and the percentage of the impurity recovered is calculated. Acceptance criteria for recovery are usually within a range of 90% to 110%.

Table 4: Example Accuracy Data for Other Atorvastatin Impurities (For Illustrative Purposes).

Impurity Name Spiked Level (% of Specification) Mean Recovery (%) Acceptance Criteria (%)
Atorvastatin Impurity Mix 50% 98.5 - 101.2 90 - 110
100% 99.0 - 100.8 90 - 110
150% 98.7 - 101.5 90 - 110

(Data synthesized from general impurity validation principles to illustrate typical results) researchgate.net

Precision (Repeatability, Intermediate Precision)

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst, equipment, and reagents. This is often done by performing at least six replicate measurements of a sample spiked with the impurity at 100% of the target concentration.

Intermediate Precision (Inter-assay precision): Evaluates the method's reliability under varied conditions within the same laboratory, such as on different days, with different analysts, or on different equipment.

The precision is expressed as the Relative Standard Deviation (RSD) of the results. For impurity analysis, the RSD for repeatability and intermediate precision is generally expected to be not more than 5-10%, depending on the concentration level. nih.govresearchgate.net

Table 5: Example Precision Data for Other Atorvastatin Impurities (For Illustrative Purposes).

Impurity Group Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=12)
12 Atorvastatin Impurities < 2.0% < 1.5%

(Data adapted from a study on other impurities to illustrate typical validation results) nih.gov


Robustness and System Suitability Testing

Robustness and system suitability testing are critical components of analytical method validation, ensuring the reliability and consistency of data generated for the profiling and quantification of this compound.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, several parameters are typically investigated. A comprehensive validation study for an HPLC method capable of differentiating atorvastatin from its impurities demonstrated robustness across various concentrations, affirming its utility in pharmaceutical quality control.

Table 1: Example of Robustness Testing Parameters for this compound Analysis

ParameterVariationAcceptance Criteria (Example)
Flow Rate ± 0.2 mL/min%RSD of peak area < 2.0%
Column Temperature ± 5 °CRetention time shift < 5%
Mobile Phase pH ± 0.2 unitsPeak asymmetry (Tailing factor) < 1.5
Wavelength ± 2 nmNo significant change in resolution

System suitability testing (SST) is performed before and during the analysis of samples to ensure that the analytical system is performing correctly. SST parameters are established to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed.

Table 2: System Suitability Testing Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Theoretical Plates (N) > 2000Measures column efficiency.
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Resolution (Rs) > 2.0 between Atorvastatin and Impurity 16Ensures separation between the main component and the impurity.
Repeatability (%RSD) ≤ 2.0% for 6 replicate injectionsEnsures precision of the system.

Advanced analytical techniques like mass spectrometry may be required for quantification to distinguish this compound from co-eluting matrix components. Due to its higher hydrophobicity, Impurity 16 often elutes later than many other pharmacopeial impurities, necessitating gradient elution for optimal resolution in chromatographic methods.

Demonstrating Stability-Indicating Capabilities

A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, such as this compound. This is crucial for ensuring the safety and efficacy of the drug product throughout its shelf life. The demonstration of these capabilities is primarily achieved through forced degradation (stress testing) studies.

Forced degradation studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate the formation of degradation products. Research has indicated that this compound can form under acidic or photolytic conditions.

Table 3: Forced Degradation Conditions and Observations for Atorvastatin

Stress ConditionConditionsObservations Related to this compound
Acid Hydrolysis 0.1 N HCl at 80°C for 2 hoursFormation of degradation products, including potential for Impurity 16.
Base Hydrolysis 0.1 N NaOH at 80°C for 2 hoursSignificant degradation of Atorvastatin, formation of various impurities.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxide and other degradation products.
Thermal Degradation 105°C for 24 hoursMinimal degradation observed.
Photolytic Degradation UV light (254 nm) for 24 hoursIncrease of Impurity 16 by 0.05–0.10%.

The analytical method, typically HPLC with UV or mass spectrometric detection, is then used to analyze the stressed samples. The key objective is to demonstrate that the peaks for the API and its various impurities, including Impurity 16, are well-resolved from each other. The ability of an HPLC method to differentiate atorvastatin from its impurities confirms its stability-indicating capability. This ensures that any decrease in the concentration of the API is accurately reflected by a corresponding increase in the concentration of the degradation products.

Research from stress degradation studies has shown that the assay for atorvastatin can remain unaffected by potential impurities, which demonstrates the stability-indicating power of the analytical methods employed.

Regulatory Framework and Impurity Control Strategies

International Conference on Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are globally recognized and form the basis for impurity control.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively. premier-research.com These guidelines establish thresholds based on the maximum daily dose (MDD) of the drug. For Atorvastatin (B1662188), with a typical maximum daily dose between 10-80 mg, the qualification threshold for an impurity is generally 0.15%.

The key thresholds relevant to Atorvastatin Impurity 16, assuming an MDD of ≤ 2 g/day , are outlined below. jpionline.org

Threshold TypeLevelRequirement for Impurity 16
Reporting ≥ 0.05%The presence of Impurity 16 must be reported in regulatory submissions if it is at or above this level.
Identification ≥ 0.10%The chemical structure of Impurity 16 must be determined if it is present at or above this level. kobia.kr
Qualification ≥ 0.15%A toxicological assessment is required to justify the proposed acceptance criterion for Impurity 16 if it exceeds this level. jpionline.org

This interactive table summarizes the ICH Q3A thresholds for impurities.

Any impurity present above the identification threshold must be structurally characterized. If levels of Impurity 16 exceed the qualification threshold of 0.15%, a comprehensive safety assessment is mandatory to justify its presence in the final drug product. jpionline.org

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive, or mutagenic, impurities, which pose a potential cancer risk. ich.org Impurities are classified into one of five classes based on their mutagenic potential, which can be determined through database analysis, in silico (Q)SAR predictions, and experimental testing like the Ames bacterial mutagenicity assay. ijsr.net

Class 1 & 2: Known or presumed mutagens, which must be controlled at or below a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment. ich.org

Class 3: Impurities with a structural alert for mutagenicity but no experimental data.

Class 4: Impurities with a structural alert that is shared with the API, which is known to be non-mutagenic.

Class 5: Impurities with no structural alert.

For this compound, a thorough ICH M7 assessment is required. This begins with an in silico analysis to check for structural alerts that suggest mutagenicity. ijsr.net If a structural alert is present, it would be classified as a Class 3 impurity, and further testing may be required. If it is found to be mutagenic in an Ames test, it would be treated as a Class 2 impurity and controlled at the TTC. Conversely, if in silico models are negative and there is no other evidence to suggest genotoxicity, it could be managed as a Class 5 non-mutagenic impurity, with control limits guided by ICH Q3A/B guidelines. ijsr.netpharmtech.com There is no publicly available data classifying this compound under ICH M7, but its structural components, particularly the epoxy-pyrrolooxazin tricyclic system, would be scrutinized for any alerts.

To accurately monitor and control this compound, the analytical methods used must be validated according to ICH Q2(R1) guidelines. ajrconline.orgich.org This ensures the method is reliable, reproducible, and fit for its intended purpose. High-Performance Liquid Chromatography (HPLC) is the most common technique for impurity analysis. tandfonline.comemrespublisher.com The validation process involves assessing several key parameters:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components, including other impurities and the API. ich.org
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. ich.org
Range The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. ich.org
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.comresearchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

This interactive table outlines the key validation parameters according to ICH Q2(R1).

Numerous studies have developed and validated HPLC methods for the determination of Atorvastatin and its impurities, demonstrating the necessary precision, accuracy, and specificity to quantify impurities at levels compliant with regulatory requirements. researchgate.netresearchgate.netsci-hub.se

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities

Pharmacopoeial Requirements and Acceptance Criteria

Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), establish official standards for drug substances and products. Their monographs for Atorvastatin Calcium specify tests and acceptance criteria for impurities.

While this compound is not always listed as a specified impurity in these monographs, they provide limits for "any other individual impurity" or "unspecified impurities," which typically fall in the range of 0.1% to 0.15%. researchgate.netdrugfuture.com For example, the European Pharmacopoeia sets a limit of 0.1% for unspecified impurities in the Atorvastatin API. researchgate.net The USP has also set limits for various specified and unspecified impurities in Atorvastatin Calcium tablets, with revisions sometimes made based on new data. uspnf.comscribd.comdrugfuture.com Therefore, any acceptance criterion for this compound would need to be justified and would likely not exceed 0.15%, assuming it is not unusually potent or toxic.

Application of Quality by Design (QbD) in Impurity Control

Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes process understanding and control. veeprho.combiomedpharmajournal.org Rather than relying solely on end-product testing, QbD involves designing quality into the product from the outset. scirp.org

In the context of this compound, a QbD approach would involve:

Identifying Critical Quality Attributes (CQAs): The level of Impurity 16 is a CQA of the drug substance.

Identifying Critical Process Parameters (CPPs): This involves identifying manufacturing steps and parameters (e.g., temperature, pH, reaction time, solvent purity) that could impact the formation of Impurity 16. researchgate.net

Establishing a Control Strategy: Using tools like Design of Experiments (DoE), a design space is created where the process consistently produces Atorvastatin with Impurity 16 levels below the qualified limit. ijpsjournal.comservice.gov.ukresearchgate.net

By understanding the pathways through which Impurity 16 is formed, manufacturers can implement robust control strategies to minimize its presence, ensuring consistent product quality. veeprho.comscirp.org

Impurity Profiling Strategies for Drug Substances and Products

Impurity profiling is the comprehensive identification, characterization, and quantification of all impurities present in a drug substance or product. drugfuture.com This creates a detailed "fingerprint" of the material. Advanced analytical techniques are crucial for this process.

For Atorvastatin and its impurities, including Impurity 16, a combination of methods is often employed:

High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying impurities. tandfonline.comresearchgate.net

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information that is essential for identifying unknown impurities. lcms.czlcms.cz It can also help elucidate the structure of the impurity through fragmentation analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique used to definitively confirm the chemical structure of an isolated impurity. researchgate.net

Forced degradation studies are a key part of impurity profiling, where the drug substance is exposed to stress conditions (e.g., acid, base, light, heat, oxidation) to deliberately generate degradation products. mjcce.org.mk Studies have shown that some Atorvastatin impurities, potentially including those with structures similar to Impurity 16, can form under photolytic (UV light) conditions. This information is vital for developing stability-indicating analytical methods and for defining appropriate storage conditions and shelf-life for the drug product. mjcce.org.mk

Risk Assessment Approaches for Pharmaceutical Impurities

The safety assessment of pharmaceutical impurities is a scientifically driven process guided by international regulations, primarily the International Council for Harmonisation (ICH) guidelines. mjcce.org.mk These guidelines provide a framework for evaluating and controlling impurities to ensure patient safety. mjcce.org.mk

The primary ICH guidelines applicable to the control of impurities like this compound are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ijsr.netwaters.com These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. iajps.comsmolecule.com For Atorvastatin, which has a maximum daily dose of less than 2 grams, the qualification threshold for an impurity is generally 0.15%. iajps.com If the level of an impurity exceeds this threshold, a comprehensive toxicological assessment is required to justify its presence. chemicea.com

The risk assessment for this compound involves several key steps:

Identification and Characterization: The first step is the unambiguous identification of the impurity's structure. This compound is chemically identified as 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid. mjcce.org.mk Its formation is linked to the degradation of Atorvastatin under acidic or photolytic conditions, as well as being a potential byproduct of the synthesis process. synzeal.com

Toxicological Assessment: The potential toxicity of the impurity is evaluated. While specific toxicological studies on this compound are not extensively published in public literature, it is believed to interact with the same molecular target as Atorvastatin, the HMG-CoA reductase enzyme. synzeal.com However, its inhibitory activity and potential for adverse effects would need to be thoroughly evaluated if it were present above the qualification threshold. This assessment can include in-silico (computer-based) toxicity predictions, in-vitro genotoxicity assays, and, if necessary, in-vivo animal studies. mjcce.org.mk

Setting Acceptance Criteria: Based on the toxicological data, an acceptable limit for the impurity in the final drug substance is established. This limit ensures that the impurity level is well below any concentration that could pose a health risk. For impurities that are also significant metabolites, their known safety profile can be considered. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide monographs for Atorvastatin that specify limits for various identified and unidentified impurities. iajps.com

Table 1: Regulatory Thresholds for Pharmaceutical Impurities (Based on ICH Q3A/Q3B)

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% 0.15%
> 2 g/day 0.03% 0.05% 0.05%

Data derived from ICH guidelines. waters.comsmolecule.com

Strategies for Minimizing and Controlling Impurity Formation

A comprehensive control strategy for this compound encompasses measures to minimize its formation during the manufacturing process and storage, as well as robust analytical methods for its detection and quantification.

Process Control and Optimization:

Understanding the formation pathways of this compound is key to developing effective control strategies. Since it can arise from both synthesis and degradation, controls are implemented at various stages. synzeal.com

Control of Starting Materials and Intermediates: The quality of raw materials and intermediates used in the synthesis of Atorvastatin is critical. Ensuring high purity and minimizing the presence of precursors that could lead to the formation of Impurity 16 is a primary control point.

Optimization of Reaction Conditions: this compound is known to form under suboptimal reaction conditions. synzeal.com Strategies to mitigate its formation include:

Solvent Control: Strict control over residual solvents is crucial. For instance, ensuring that methanol (B129727) levels are kept below 2.6% w/v during certain steps can minimize the risk of impurity formation. synzeal.com

Catalyst Selection: The choice of catalyst can significantly impact the impurity profile. Using sponge nickel catalysts instead of palladium for hydrogenation steps has been identified as a method to reduce the formation of certain byproducts. synzeal.com

Temperature and Time Control: The formation of Impurity 16 is elevated with prolonged heating. synzeal.com Therefore, precise control of reaction temperature and duration is essential.

Purification Techniques:

Advanced purification methods are employed to remove impurities from the final API.

Crystallization: Recrystallization is a powerful technique for purifying the drug substance. Monitoring the crystallization process, for example through in-line Raman spectroscopy, can help ensure the effective removal of impurities. synzeal.com

Chromatography: Chromatographic techniques can be used to separate and remove impurities that are difficult to eliminate through crystallization alone.

Stability and Storage:

Forced degradation studies have shown that levels of this compound can increase upon exposure to UV light. synzeal.com This highlights the importance of photostability testing and appropriate packaging.

Photostability: To prevent degradation, Atorvastatin and its formulations must be protected from light during manufacturing and storage.

Storage Conditions: The drug product should be stored under controlled conditions of temperature and humidity as defined by stability studies to minimize the formation of degradation products over its shelf life.

Analytical Monitoring:

Robust analytical methods are essential for monitoring and controlling the levels of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the separation and quantification of impurities in Atorvastatin. iajps.com this compound itself is used as a reference standard to accurately identify and quantify its presence in the API. mjcce.org.mk

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry provides a powerful tool for the identification of unknown impurities and for gaining structural information. iajps.com

Table 2: Summary of Control Strategies for this compound

Control Point Strategy Rationale
Synthesis Strict control of residual methanol (<2.6% w/v) To prevent side reactions leading to impurity formation. synzeal.com
Use of sponge nickel catalyst for hydrogenation To reduce the formation of over-reduction byproducts. synzeal.com
Optimized temperature and reaction time To minimize degradation and byproduct formation during synthesis. synzeal.com
Purification Monitored recrystallization (e.g., with in-line Raman spectroscopy) To ensure efficient removal of impurities from the final product. synzeal.com
Storage Protection from UV light To prevent photodegradation, which is a known pathway for the formation of Impurity 16. synzeal.com

| Analysis | Use of qualified reference standards and validated HPLC methods | To ensure accurate detection and quantification for quality control. mjcce.org.mk |

By implementing these comprehensive risk assessment and control strategies, pharmaceutical manufacturers can ensure that the levels of this compound in the final drug product are consistently maintained below the established safety thresholds, thereby guaranteeing the quality and safety of the medication for patients.

Q & A

Q. How to address discrepancies between compendial monographs and research findings for Impurity 16?

  • Methodological Answer :
  • Submit a Pharmacopeial Comment to regulatory bodies (e.g., USP, EP) with supporting data (e.g., NMR, LC-MS) to propose monograph updates .
  • Publish findings in peer-reviewed journals with open-access data to facilitate consensus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.